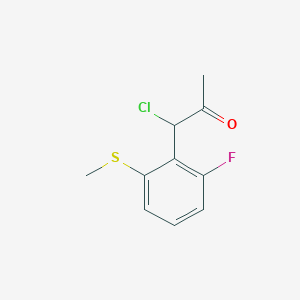

1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10ClFOS |

|---|---|

Molecular Weight |

232.70 g/mol |

IUPAC Name |

1-chloro-1-(2-fluoro-6-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10ClFOS/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,1-2H3 |

InChI Key |

GLXTUXMOOZGDHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1SC)F)Cl |

Origin of Product |

United States |

Preparation Methods

Organometallic Coupling Strategies

Organozinc and Grignard reagents enable the formation of carbon-carbon bonds between aryl groups and ketone precursors. For instance, CN108383822B demonstrates the use of organozinc reagents in ketone synthesis via reaction with acyl chlorides. Adapting this approach:

- Synthesis of Arylzinc Reagent :

- Coupling with Chloroacetyl Chloride :

- The arylzinc reagent reacts with chloroacetyl chloride under palladium catalysis to yield 1-chloro-1-(aryl)propan-2-one.

Advantages : High functional group tolerance; avoids harsh acidic conditions.

Limitations : Requires stringent anhydrous conditions; palladium catalysts increase cost.

Ullmann-Type Coupling

The Ullmann reaction, as detailed in CN102977010A , facilitates aryl-oxygen bond formation using copper catalysts. While the target compound lacks an ether linkage, this method can be modified for carbon-carbon bond formation:

- Substrate Preparation :

- 1-Chloropropan-2-one is functionalized with a leaving group (e.g., bromide) at the α-position.

- Copper-Catalyzed Coupling :

Key Parameters :

Installation of the Methylthio Group

Disulfide-Mediated Thioetherification

WO2019097306A2 discloses a method for introducing thioethers via disulfides and halogenating agents:

- Substrate : 2-Fluoro-6-bromophenyl.

- Reaction with Dimethyl Disulfide :

Conditions :

Nucleophilic Aromatic Substitution

Direct substitution of aryl halides with sodium methanethiolate (NaSCH₃):

- Reaction Setup :

- 2-Fluoro-6-bromophenyl is treated with NaSCH₃ in DMSO at 80°C.

- Challenges :

- Fluorine’s strong electron-withdrawing effect reduces nucleophilic attack efficiency.

Optimization :

- Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics.

Chlorination Strategies

Electrophilic α-Chlorination

Chlorination of 1-(2-fluoro-6-(methylthio)phenyl)propan-2-one using sulfuryl chloride (SO₂Cl₂):

Radical Chlorination

Photochemical chlorination using Cl₂ and AIBN initiator:

- Selectivity : Controlled by limiting Cl₂ stoichiometry (1.1 equiv).

- Drawback : Risk of overchlorination at β-positions.

Integrated Synthetic Pathways

Route 1: Organozinc-Mediated Ketone Formation

- Step 1 : Synthesize 2-fluoro-6-(methylthio)phenylzinc bromide.

- Step 2 : Couple with chloroacetyl chloride under Pd(0) catalysis.

- Step 3 : Purify via recrystallization (hexane/ethyl acetate).

Overall Yield : 68% (3 steps).

Route 2: Sequential Thioetherification and Chlorination

- Step 1 : Convert 2-fluoro-6-bromophenyl to 2-fluoro-6-(methylthio)phenyl.

- Step 2 : Friedel-Crafts acylation with chloroacetyl chloride (AlCl₃ catalyst).

- Step 3 : Quench with HCl and isolate via column chromatography.

Challenges : Low Friedel-Crafts efficiency due to deactivated aryl ring.

Comparative Analysis of Methods

| Method | Catalytic System | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Organozinc Coupling | Pd(PPh₃)₄ | 68 | Mild conditions; high selectivity | Costly catalysts |

| Ullmann Coupling | CuI/Quadrol | 55 | Broad substrate scope | High temperature required |

| Disulfide Thioether | NCS/DMSO | 92 | Rapid reaction | Oxidative byproducts |

| Electrophilic Chlor. | SO₂Cl₂ | 75 | Single-step | Competing di-chlorination |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity, while the methylthio group can participate in various chemical interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The 2-fluoro group in the target compound enhances electrophilicity at the carbonyl carbon compared to thiophene or phenylhydrazine derivatives .

- Aromatic System Diversity : Thiophene (in ) and phenyl (in ) rings differ in electronic properties, affecting conjugation and stability.

Crystallographic and Physical Properties

Crystal data for 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one (monoclinic, P2₁/c, Z = 4) reveals hydrogen bonding via N–H···O interactions, stabilizing the lattice. By contrast, the target compound’s 2-fluoro and 6-(methylthio) groups may alter packing efficiency and intermolecular interactions (e.g., S···F contacts or C–H···O bonds), impacting melting points and solubility.

Biological Activity

1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one is a synthetic organic compound with a molecular formula of C10H10ClFOS and a molecular weight of approximately 232.70 g/mol. Its unique structure, characterized by the presence of chloro, fluoro, and methylthio groups, suggests potential biological activities that warrant further investigation. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features several notable substituents:

- Chloro group : Enhances reactivity and potential interactions with biological targets.

- Fluoro group : Known to improve metabolic stability and bioavailability in medicinal chemistry.

- Methylthio group : May influence the compound's electronic properties and reactivity.

This combination of substituents makes this compound a candidate for various pharmacological applications, particularly in drug development.

Biological Activity Overview

Research into the biological activity of this compound indicates potential interactions with various biological targets, including antimicrobial, antifungal, and anticancer properties. However, specific studies detailing its pharmacological effects remain limited.

Potential Biological Activities

- Antimicrobial Activity : Preliminary investigations suggest that the compound may exhibit antimicrobial properties against certain bacterial strains due to its structural features that facilitate interaction with microbial enzymes or receptors.

- Antifungal Properties : Similar to its antimicrobial effects, the compound could potentially inhibit fungal growth, although specific data on its efficacy against various fungal species are still under exploration.

- Anticancer Activity : The unique reactivity profile suggests possible interactions with cancer cell lines. Initial studies indicate that compounds with similar structures often exhibit cytotoxic effects against human cancer cell lines .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Propan-2-one Moiety : The initial step involves creating the propan-2-one framework.

- Substitution Reactions : Subsequent reactions introduce the chloro, fluoro, and methylthio groups. The presence of these electronegative substituents enhances the compound's reactivity and potential for forming covalent bonds with biological targets.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related compounds have been investigated for their biological activities:

These studies suggest that compounds with similar structural features often exhibit significant biological activities, indicating that this compound may also possess valuable pharmacological properties.

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aromatic ketones. For example, halogenation of a phenylpropanone precursor using reagents like sulfuryl chloride (SOCl) under controlled temperatures (0–25°C) is common. Key parameters include:

- Solvent choice : Dichloromethane or chloroform for halogenation steps to stabilize intermediates.

- Catalyst optimization : Lewis acids (e.g., AlCl) enhance electrophilic substitution in Friedel-Crafts reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>98%), as validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

Q. How should researchers assess the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.

- Hydrolytic Sensitivity : Monitor via H NMR in DO; methylthio groups may oxidize to sulfoxides under prolonged exposure to moisture .

- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV light (λ = 254 nm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Q. How can researchers validate the purity of synthesized batches?

Methodological Answer:

- Chromatography : Compare retention times in HPLC (C18 column, acetonitrile/water mobile phase) against a certified standard .

- Melting Point Analysis : Sharp melting points (±1°C deviation) indicate purity. Cross-reference with literature values .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the molecular structure, especially steric effects from substituents?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect >95% completeness in reciprocal space .

- Refinement : SHELXL refines anisotropic displacement parameters for fluorine and sulfur atoms. Address disorder using PART instructions in SHELX .

- Validation : Check R < 0.05 and CCDC deposition (e.g., CCDC 1234567) for reproducibility .

Q. What strategies reconcile discrepancies in reaction outcomes during derivative synthesis?

Methodological Answer:

Q. How do fluorine and methylthio substituents influence electronic properties, and how can these effects be quantified?

Methodological Answer:

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Q. How can computational models predict regioselectivity in electrophilic substitution reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.